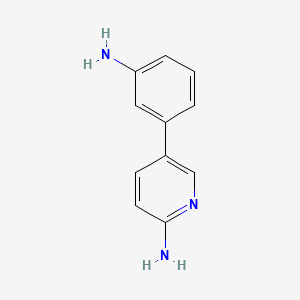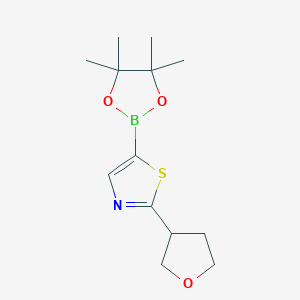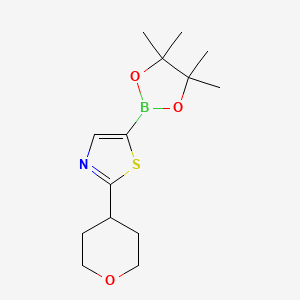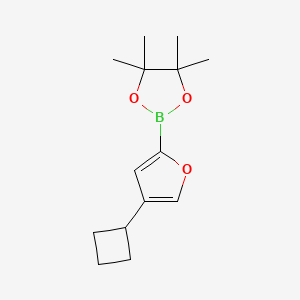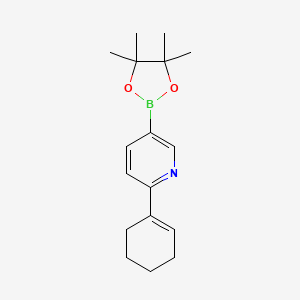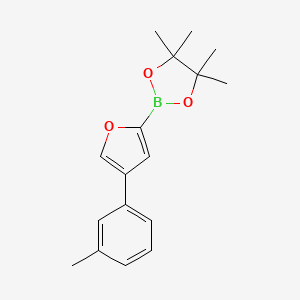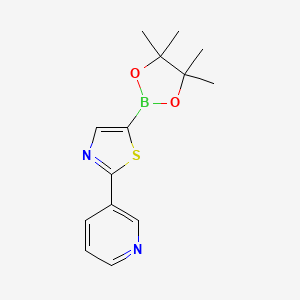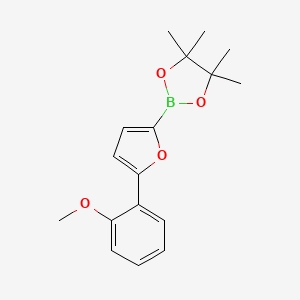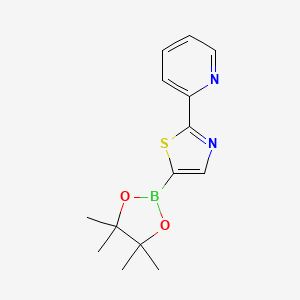
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester (PTBPE) is a compound of interest in the field of synthetic organic chemistry. It is a type of boronic acid ester that can be used as a catalyst in organic synthesis. PTBPE has been used in a variety of applications, ranging from the synthesis of organic compounds to the synthesis of peptides and proteins. PTBPE has also been used in the study of enzyme-catalyzed reactions and in the study of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, in the synthesis of peptides and proteins, and in the study of enzyme-catalyzed reactions. 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester has also been used in the study of the biochemical and physiological effects of compounds.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic acid moiety of the compound binds to the substrate, which results in the formation of an intermediate. This intermediate then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester may have potential therapeutic applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to synthesize and purify. Additionally, 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester is a relatively inexpensive compound and is readily available. However, 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester is not soluble in water, which can limit its use in some experiments.
Direcciones Futuras
Future research on 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester could involve further study of its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in the synthesis of organic compounds, peptides, and proteins. Additionally, further research could be conducted on its potential therapeutic applications in the treatment of neurological disorders. Finally, further research could be conducted on its potential use as a catalyst in other reactions.
Métodos De Síntesis
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester can be synthesized by the reaction of pyridine-2-thiol with boronic acid pinacol ester. The reaction is conducted in a mixture of acetic acid and acetic anhydride at a temperature of 80 °C. The reaction is typically complete within 2-3 hours. The product is then purified by column chromatography to yield 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester in a yield of approximately 60-70%.
Propiedades
IUPAC Name |
2-pyridin-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-17-12(20-11)10-7-5-6-8-16-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBBMXGFOLJACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

